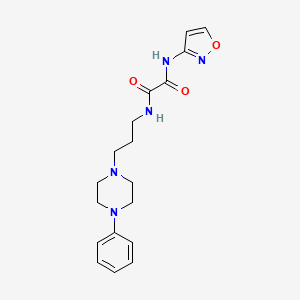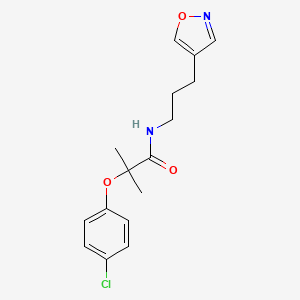
N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a complex organic molecule that contains an isoxazole ring and a phenylpiperazine moiety . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Phenylpiperazine is a chemical compound which consists of a phenyl group directly bonded to a piperazine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the phenylpiperazine moiety . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the isoxazole ring and the phenylpiperazine moiety . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the isoxazole ring and the phenylpiperazine moiety . These groups could affect properties such as solubility, melting point, and reactivity.Scientific Research Applications
Let’s explore six unique applications of this compound:
- Isoxazole derivatives have been investigated for their anticonvulsant properties. For instance, Malik et al. synthesized a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione compounds and tested them for protection against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .
- Some isoxazole derivatives exhibit analgesic activity. Researchers have explored their use as pain-relieving agents .
- Isoxazoles have demonstrated anti-inflammatory properties. These compounds may play a role in modulating inflammatory responses .
- Isoxazole derivatives have been studied for their potential as anticancer agents. Researchers have investigated their effects on cancer cell growth and proliferation .
- Isoxazoles show promise as antimicrobial agents. Their activity against bacteria, fungi, and other pathogens has been explored .
- Some isoxazole derivatives exhibit antiviral activity. Researchers have investigated their effects against specific viruses .
Anticonvulsant Activity
Analgesic Potential
Anti-Inflammatory Effects
Anticancer Research
Antimicrobial Applications
Antiviral Properties
Future Directions
properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c24-17(18(25)20-16-7-14-26-21-16)19-8-4-9-22-10-12-23(13-11-22)15-5-2-1-3-6-15/h1-3,5-7,14H,4,8-13H2,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUKZFUZMDSFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2435829.png)




![N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenyl}methanesulfonamide](/img/structure/B2435839.png)


![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2435842.png)
![Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2435846.png)


![N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2435850.png)